molecular formula C10H17NO2 B1407023 N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide CAS No. 73625-13-5

N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide

Cat. No.: B1407023
CAS No.: 73625-13-5
M. Wt: 183.25 g/mol
InChI Key: TUZSMTBXZWSIHP-SECBINFHSA-N
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Description

N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide is an organic compound with the molecular formula C10H17NO2 It is a derivative of acetamide, where the acetamide group is attached to a cyclohexene ring substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide typically involves the acylation of an amine with an acylating agent. One common method is the reaction of 4-ethoxycyclohex-3-en-1-amine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyclohexene ring can be reduced to a cyclohexane ring using hydrogenation catalysts.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-ethoxycyclohex-3-en-1-carboxylic acid.

    Reduction: Formation of N-[(1S)-4-ethoxycyclohexyl]acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler analog with the formula CH3CONH2, used as a solvent and plasticizer.

    N,N-dimethylacetamide (DMA): A more widely used solvent with the formula (CH3)2NCOCH3.

    N-ethylacetamide: Another analog with an ethyl group instead of the ethoxycyclohexene moiety.

Uniqueness

N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide is unique due to its cyclohexene ring and ethoxy substitution, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to simpler acetamide derivatives.

Properties

IUPAC Name

N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h6,9H,3-5,7H2,1-2H3,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZSMTBXZWSIHP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CCC(CC1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC[C@H](CC1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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